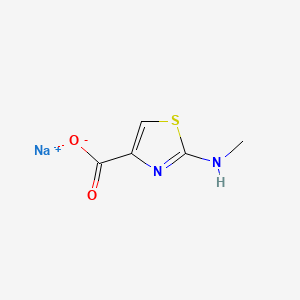![molecular formula C15H17NO B13448280 2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
2-[4-(Benzyloxy)phenyl]ethanamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]ethanamine-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethanamine-d4 typically involves the introduction of deuterium into the molecular structure. One common method is the reduction of the corresponding nitro compound using deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an atmosphere of deuterium gas at elevated temperatures and pressures to ensure complete reduction and incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium gas used in the process is often sourced from specialized suppliers to ensure its isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethanamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]ethanamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other deuterated compounds.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the compound’s interaction with enzymes and receptors, leading to changes in its biological activity. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
2-[4-(Benzyloxy)phenyl]ethanamine-d4 can be compared with other similar compounds, such as:
2-[4-(Benzyloxy)phenyl]ethanamine: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium.
2-[4-(Benzyloxy)phenoxy]ethanamine: A structurally similar compound with an ether linkage instead of an amine group.
N-[2-(4-Methoxyphenoxy)benzyl]ethanamine: Another related compound with a methoxy group on the aromatic ring.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and altered reaction kinetics.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-(4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2/i10D2,11D2 |
Clé InChI |
MKKMZZXGIORPMU-MKQHWYKPSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)OCC2=CC=CC=C2)C([2H])([2H])N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


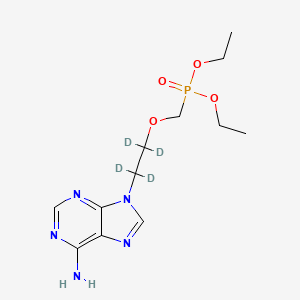
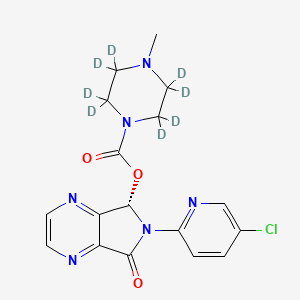
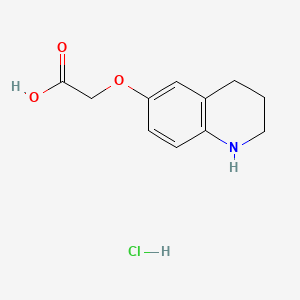
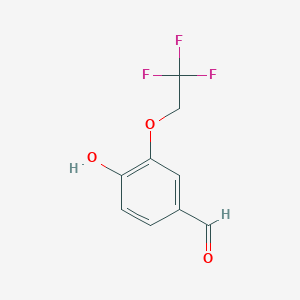



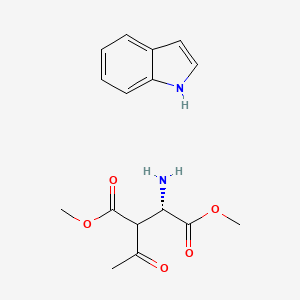
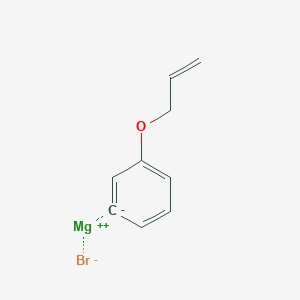
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
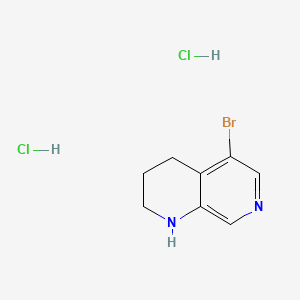
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
